3-Amino-3-(4-chlorophenyl)-1-propanol
Overview
Description
3-Amino-3-(4-chlorophenyl)-1-propanol is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Amino-3-(4-chlorophenyl)-1-propanone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chlorophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 3-Amino-3-(4-chlorophenyl)-1-propane using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Amino-3-(4-chlorophenyl)-1-propanone or 3-Amino-3-(4-chlorophenyl)-1-propanal.
Reduction: 3-Amino-3-(4-chlorophenyl)-1-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(4-chlorophenyl)-1-propanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chlorophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorophenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)-1-propanol
- 3-Amino-3-(4-bromophenyl)-1-propanol
- 3-Amino-3-(4-methylphenyl)-1-propanol
Uniqueness
3-Amino-3-(4-chlorophenyl)-1-propanol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs with different substituents on the phenyl ring.
Biological Activity
3-Amino-3-(4-chlorophenyl)-1-propanol, an organic compound with the molecular formula C9H12ClNO, has garnered attention in various fields of biological and medicinal research due to its unique structure and potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a propanol backbone with an amino group and a para-chlorophenyl group, contributing to its distinctive chemical properties. Its molecular weight is approximately 185.65 g/mol. The structural characteristics enable interactions with various biological targets, making it a candidate for drug development.
Biological Activities
Research on this compound indicates several potential biological activities:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways:
- Receptor Interaction : The compound's binding affinity to neurotransmitter receptors can lead to enhanced or inhibited signaling pathways, depending on the receptor type involved.
- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic processes and cellular functions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-1-propanol | Lacks chlorophenyl group | Simpler structure, different reactivity |
4-Chloroaniline | Amino group attached to benzene | Primarily used in dye synthesis |
2-Amino-2-(4-chlorophenyl)ethanol | Ethanol backbone instead of propanol | Different physical properties |
This table highlights how the presence of both an amino group and a chlorinated phenyl ring in this compound contributes to its distinct reactivity and potential biological activities.
Neuropharmacology Research
A study investigating the effects of various amino alcohols on neurotransmitter receptors found that compounds similar to this compound exhibited significant binding affinity to G protein-coupled receptors (GPCRs), indicating potential therapeutic applications in treating neurological disorders .
Antioxidant Activity Assessment
Research assessing the antioxidant properties of related compounds revealed that those with similar structural motifs demonstrated effective radical scavenging capabilities. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an antioxidant agent .
Properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNACDMQJLVKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588754 | |
Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-26-4 | |
Record name | γ-Amino-4-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68208-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-(4-chlorophenyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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